Unveiling the In Vitro Bioactivity of 4-methyl-N-phenyl-2-quinolinamine: A Technical Guide to a Privileged Scaffold
Unveiling the In Vitro Bioactivity of 4-methyl-N-phenyl-2-quinolinamine: A Technical Guide to a Privileged Scaffold
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Within this vast family, the 2,4-disubstituted quinolines, and more specifically the 2-anilinoquinoline derivatives, have emerged as a class of significant interest, demonstrating a remarkable breadth of in vitro activities. This technical guide delves into the probable mechanism of action of a representative member of this class, 4-methyl-N-phenyl-2-quinolinamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will synthesize the wealth of information available for its close structural analogs. By examining the established biological effects of 2-anilino-4-methylquinoline derivatives, we can construct a robust, evidence-based hypothesis for the bioactivity of the title compound and provide a roadmap for its in vitro characterization. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this promising chemical entity.
Introduction: The 2-Anilino-4-methylquinoline Core - A Locus of Diverse Bioactivity
The 2-anilinoquinoline scaffold, characterized by a phenylamino group at the 2-position of the quinoline ring system, is a recurring motif in compounds exhibiting potent biological effects. The addition of a methyl group at the 4-position further refines the steric and electronic properties of the molecule, influencing its interaction with biological targets. Compounds based on this core structure have been the subject of numerous investigations, revealing a wide spectrum of in vitro activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] This inherent versatility underscores the therapeutic potential of this chemical class and provides a strong rationale for the detailed investigation of individual analogs such as 4-methyl-N-phenyl-2-quinolinamine.
Postulated Mechanisms of Action Based on Structural Analogs
The in vitro mechanism of action of 4-methyl-N-phenyl-2-quinolinamine can be inferred from the extensive research conducted on structurally related 2-anilinoquinolines and 2,4-disubstituted quinolines. The primary activities reported for this class of compounds are detailed below.
Anticancer Activity: A Multi-pronged Assault on Malignant Cells
A significant body of evidence points to the potent antiproliferative and cytotoxic effects of 2-anilinoquinoline derivatives against a variety of cancer cell lines.[3][4][5] The underlying mechanisms are often multifaceted and can include:
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Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3] Structurally similar compounds have demonstrated inhibitory activity against key kinases such as:
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Epidermal Growth Factor Receptor (EGFR): Several 4-anilinoquinoline derivatives have been developed as potent EGFR inhibitors.[3]
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Focal Adhesion Kinase (FAK): Dual inhibition of EGFR and FAK has been reported for some 2-arylquinolines.[3]
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Other Kinases: The anilinopyrimidine scaffold, which shares structural similarities with the 2-anilinoquinoline core, has been shown to inhibit a range of cancer-related kinases, including Aurora B, PLK1, and VEGFR2.[6]
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Induction of Apoptosis: Many cytotoxic quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often a consequence of upstream events such as kinase inhibition or DNA damage.
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Cell Cycle Arrest: The ability to halt the cell cycle is another hallmark of many anticancer compounds. Quinazoline derivatives, which are structurally related to quinolines, have been shown to cause cell cycle arrest at the G2/M phase.[7][8]
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DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows some derivatives to intercalate into DNA, disrupting replication and transcription. Furthermore, inhibition of topoisomerase enzymes, which are essential for managing DNA topology, is another potential mechanism.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 2,4-disubstituted quinolines have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi.[1][9]
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Antibacterial Action: Studies have shown that 4-methyl-2-(substituted phenyl)quinoline derivatives possess significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The precise molecular targets for their antibacterial action are not always fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of the cell membrane.
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Antifungal Properties: 2-Phenyl-4-aminoquinolines have been evaluated for their antifungal activities against various phytopathogenic fungi, with some compounds showing efficacy superior to commercial fungicides.[9] The structure-activity relationship studies suggest that the nature of the substituent at the 4-amino position plays a crucial role in determining the antifungal potency.
Enzyme Inhibition: Targeting Key Biological Processes
Beyond the realm of cancer and infectious diseases, 2-aminoquinoline derivatives have been identified as inhibitors of other important enzymes:
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Nitric Oxide Synthase (NOS) Inhibition: Certain 2-aminoquinoline derivatives have been shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[10] X-ray crystallography studies have revealed that these compounds can mimic substrate interactions within the enzyme's active site.
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Cyclooxygenase (COX) Inhibition: Some 4-(imidazolylmethyl)quinoline derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[11]
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DNA Methyltransferase (DNMT) Inhibition: Quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[12]
Proposed In Vitro Investigation of 4-methyl-N-phenyl-2-quinolinamine
Based on the activities of its structural analogs, a comprehensive in vitro evaluation of 4-methyl-N-phenyl-2-quinolinamine should be undertaken to elucidate its specific mechanism of action. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for the in vitro characterization of 4-methyl-N-phenyl-2-quinolinamine.
Step-by-Step Methodologies
3.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cancer cells (e.g., a panel from the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 4-methyl-N-phenyl-2-quinolinamine for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Kinase Inhibition Assay (Example: EGFR Kinase Assay)
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Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
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Inhibitor Addition: Add varying concentrations of 4-methyl-N-phenyl-2-quinolinamine to the reaction mixture.
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Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
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Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
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Data Analysis: Determine the percentage of kinase inhibition at each concentration of the compound and calculate the IC50 value.
Quantitative Data Summary from Analog Studies
The following table summarizes the reported in vitro activities of various 2,4-disubstituted quinoline derivatives, providing a benchmark for the potential potency of 4-methyl-N-phenyl-2-quinolinamine.
| Compound Class | Biological Activity | Target/Cell Line | Reported IC50/Activity | Reference |
| 2-Arylquinolines | EGFR Inhibition | EGFR | IC50 = 20.15 - 25.39 nM | [3] |
| 2-Arylquinolines | FAK Inhibition | FAK | IC50 = 14.25 - 22.68 nM | [3] |
| 4-(Imidazolylmethyl)quinolines | COX-2 Inhibition | COX-2 | IC50 = 0.063 - 0.090 µM | [11] |
| 2-Morpholino-4-anilinoquinolines | Anticancer | HepG2 cells | IC50 = 8.50 - 12.76 µM | [13] |
| 4-Phenylamino)furo[2,3-b]quinolines | Anticancer | NCI-60 panel | Mean GI50 = 0.025 µM | [5] |
| 4-Methyl-2-(substituted phenyl)quinolines | Antibacterial | E. coli, P. aeruginosa | MIC = 25 - 50 µg/mL | [1] |
| 2-Phenyl-4-aminoquinolines | Antifungal | C. lunata, P. grisea | EC50 = 13.3 - 14.4 µg/mL | [9] |
Signaling Pathway Visualization
Based on the prevalent anticancer activity of this compound class, a potential mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR and FAK signaling pathways by 4-methyl-N-phenyl-2-quinolinamine.
Conclusion
While direct experimental evidence for the in vitro mechanism of action of 4-methyl-N-phenyl-2-quinolinamine is not yet extensively documented, the rich body of literature on its structural analogs provides a strong foundation for postulating its biological activities. The 2-anilino-4-methylquinoline scaffold is a versatile pharmacophore with well-established anticancer, antimicrobial, and enzyme-inhibitory properties. It is highly probable that 4-methyl-N-phenyl-2-quinolinamine will exhibit a similar profile of bioactivity. The experimental framework outlined in this guide provides a clear path for the systematic in vitro evaluation of this compound, which will be crucial in unlocking its full therapeutic potential. The convergence of evidence suggests that this molecule, and others in its class, represent a promising area for further research and development in the quest for novel therapeutic agents.
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